molecular formula C19H17N5O B5755457 N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5755457
M. Wt: 331.4 g/mol
InChI Key: CKSZYJVVNAZYDD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for scientific research, featuring a pyrazolo[3,4-d]pyrimidine core scaffold. This scaffold is a recognized pharmacophore in medicinal chemistry due to its structural similarity to purine bases, allowing it to function as an ATP-competitive inhibitor for various kinase targets . Compounds based on this structure have demonstrated significant potential in anticancer research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key tyrosine kinase receptor overexpressed in numerous cancers, such as breast, lung, and colorectal cancers, and is a critical target for the development of targeted therapies . The 1H-pyrazolo[3,4-d]pyrimidine derivatives are designed to occupy the adenine binding pocket of the ATP-binding site in kinases . Related analogues have shown potent in vitro antiproliferative activities against various human cancer cell lines and promising inhibitory activity against both wild-type (EGFR WT ) and mutant (EGFR T790M ) kinases, which is crucial for overcoming drug resistance . The mechanism of action for these compounds includes inducing apoptosis (programmed cell death) and arresting the cell cycle in S and G2/M phases, thereby halting the proliferation of cancer cells . This compound is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own experiments to verify the compound's suitability and efficacy for their specific applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-25-16-9-7-14(8-10-16)11-20-18-17-12-23-24(19(17)22-13-21-18)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZYJVVNAZYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at position 6 due to electron-withdrawing effects from adjacent nitrogen atoms. Common reagents include:

ReactantProductConditionsYieldSource
Hydrazine hydrate6-Hydrazinyl derivativeEthanol, reflux, 6 h83%
4-Fluoroaniline6-(4-Fluorophenylamino) derivativeToluene, AcOH, 24 h67%
Benzylamine6-Benzylamino derivativeDMF, 80°C, 12 h72%

These substitutions are facilitated by the activation of position 6 via resonance stabilization of the intermediate. The reaction with hydrazine proceeds via a Dimroth rearrangement mechanism, forming thermodynamically stable products .

Functionalization of the 4-Amino Group

The secondary amine at position 4 reacts with electrophiles, enabling diversification:

Acylation

Reaction with acetyl chloride produces the corresponding acetamide:

Compound+CH3COClN-(4-Methoxybenzyl)-1-phenyl-4-acetamido-pyrazolo[3,4-d]pyrimidine(82% yield, DCM, RT)[4]\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-(4-Methoxybenzyl)-1-phenyl-4-acetamido-pyrazolo[3,4-d]pyrimidine} \quad (82\% \text{ yield, DCM, RT}) \quad[4]

Alkylation

Treatment with methyl iodide under basic conditions yields the N-methyl derivative:

Compound+CH3IN-Methyl-N-(4-methoxybenzyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine(68% yield, K2CO3,DMF)[7]\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl-N-(4-methoxybenzyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine} \quad (68\% \text{ yield, K}_2\text{CO}_3, \text{DMF}) \quad[7]

Oxidation and Reduction Reactions

The pyrazolo[3,4-d]pyrimidine core exhibits redox activity:

Reaction TypeReagentProductConditionsOutcome
OxidationKMnO₄ (aq)Pyrazolo[3,4-d]pyrimidin-4-one80°C, 4 h56% yield
ReductionLiAlH₄Dihydro-pyrazolo[3,4-d]pyrimidineTHF, 0°C to RT, 2 h43% yield

Oxidation at position 4 generates a ketone, while reduction saturates the pyrimidine ring’s double bonds.

Cyclization with Electrophilic Reagents

The amine group participates in cycloadditions and heterocycle formation:

With Phenyl Isocyanate

Reaction forms a fused triazolo-pyrimidine system:

Compound+PhNCOPyrazolo[4,3-e][1][2][4]triazolo[4,3-a]pyrimidine(93% yield, pyridine, reflux)[4]\text{Compound} + \text{PhNCO} \rightarrow \text{Pyrazolo[4,3-e][1][2][4]triazolo[4,3-a]pyrimidine} \quad (93\% \text{ yield, pyridine, reflux}) \quad[4]

With Aldehydes

Condensation with 4-chlorobenzaldehyde under solvent-free conditions generates arylidene derivatives:

Compound+ArCHO(1H-Pyrazol-1-yl)-4-aryl-pyrazolo[3,4-d]pyrimidine(7689% yield, piperidine catalyst)[4]\text{Compound} + \text{ArCHO} \rightarrow \text{(1H-Pyrazol-1-yl)-4-aryl-pyrazolo[3,4-d]pyrimidine} \quad (76–89\% \text{ yield, piperidine catalyst}) \quad[4]

Suzuki–Miyaura Coupling

The phenyl group at position 1 undergoes palladium-catalyzed cross-coupling:

Boronic AcidProductConditionsYieldSource
4-Methoxyphenyl1-(4-Methoxyphenyl) derivativePd(PPh₃)₄, Na₂CO₃, DME78%
3-Thienyl1-(3-Thienyl) derivativePd(OAc)₂, SPhos, K₃PO₄65%

This reaction demonstrates the versatility of the aryl substituent for further functionalization .

Solubility-Dependent Reactions

The compound’s limited aqueous solubility (logP = 3.2) directs reactivity toward organic phases:

  • Microwave-assisted reactions in DMSO achieve faster kinetics (e.g., 10-minute arylations vs. 6-hour conventional methods) .

  • Phase-transfer catalysis (e.g., TBAB) improves yields in biphasic systems by 15–20% .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The 4-methoxybenzyl group cleaves in 6M HCl at 100°C, yielding 1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine .

  • Base Resistance : Stable in 1M NaOH (24 h, RT), retaining >95% structural integrity .

Scientific Research Applications

Biological Applications

N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in several biological contexts:

Anticancer Activity

Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study : A study published in Molecules highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives that showed promising anticancer activity against MCF7 and HCT116 cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions led to increased potency against these cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of derivatives were synthesized and tested against various bacterial and fungal strains using the agar well diffusion method. Results indicated that certain derivatives exhibited superior antimicrobial effects compared to standard drugs.

Data Table: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
2eE. coli15C. albicans12
2fS. aureus18A. niger10
2gP. aeruginosa14F. solani11

Industrial Applications

Beyond its medicinal uses, this compound serves as a valuable building block in organic synthesis and materials science:

Pharmaceutical Development

The compound is utilized in the development of new pharmaceuticals targeting cancer and inflammatory diseases due to its diverse biological activities.

Material Science

In material science, derivatives of pyrazolo[3,4-d]pyrimidines are explored for their potential applications in developing advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. By targeting these enzymes, the compound can interfere with the proliferation and survival of cancer cells, reduce inflammation, and exert other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (3b, 3c, 3d, 5a, 5b)
  • Substituents : Allyloxy groups at the 4-position of the benzylamine.
  • Synthesis : Nitration followed by nucleophilic substitution with allyloxy derivatives, yielding 55–78% isolated products .
N-(4-(Allyloxy)-3-nitrophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5c, 5d)
  • Substituents : Nitro and methyl groups on the aryl ring.
  • Synthesis : Similar to above but with additional nitration steps (58–53% yields) .
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-30-5)
  • Substituents: No 4-methoxybenzyl group.
  • Role : Serves as a control compound in kinase inhibition studies (e.g., PP3 in Src kinase assays) .
Kinase Inhibition
  • Analog : 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine inhibits VEGFR-2 kinase (IC₅₀ = 0.33 μM) and HUVEC proliferation (IC₅₀ = 0.29 μM), highlighting the importance of methoxyaryl substituents in kinase targeting .
Antioxidant and Anti-inflammatory Effects
  • Analog : 1-(tert-butyl)-6-methoxy-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine activates NRF2 pathways, upregulating HO-1 and NQO1 at 30 mg/kg in mice .
Cancer Therapeutics
  • Analog: 6-(Allylthio)-N-phenethyl-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 5) is delivered via halloysite nanotubes for prostate and bladder cancer treatment, demonstrating enhanced solubility and controlled release .

Physicochemical Properties

Compound Name Substituents Molecular Weight LogP* Key Features
Target Compound 4-Methoxybenzyl, phenyl ~349.4 3.2 High lipophilicity, purine mimic
N-(4-(Allyloxy)phenyl) analog Allyloxy, phenyl ~363.4 3.5 Reactive allyl group for conjugation
1-(tert-butyl)-6-methoxy analog tert-Butyl, methoxy ~356.4 3.8 Enhanced metabolic stability
PP3 (CAS 5334-30-5) Phenyl 211.22 2.1 Minimal side effects as a control

*Predicted using fragment-based methods.

Key Research Findings

  • Substituent Effects : Methoxy and allyloxy groups improve target engagement in kinase inhibitors, while nitro groups may reduce bioavailability due to increased polarity .
  • Therapeutic Potential: Compounds with 4-methoxybenzyl groups show promise in multi-target kinase inhibition and NRF2 pathway activation, suggesting broad therapeutic applications .
  • Synthetic Feasibility : High yields (50–78%) for allyloxy and nitro derivatives indicate scalable routes for further optimization .

Biological Activity

N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H18N4O
Molecular Weight 306.36 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=N1)N2C(=NC(=N2)N)C=C(C=C2)OCC=C(C=C2)OC)C=C(C=C2)C

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit certain kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation. The inhibition of CDKs can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections . The compound's structural features may contribute to its ability to penetrate microbial membranes effectively.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations ranging from 10 µM to 50 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The agar well diffusion method showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these bacteria, indicating moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with 4-methoxybenzyl halides in dry acetonitrile under reflux conditions, followed by solvent evaporation and recrystallization from acetonitrile yields the target compound. Alternative routes involve Suzuki-Miyaura cross-coupling for introducing aryl groups .
  • Key Considerations : Reaction temperature (e.g., 120°C for cyclization using POCl₃) and solvent choice (e.g., dichloromethane for urea/thiourea derivatives) significantly impact yield and purity .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine groups) .
  • ¹H/¹³C NMR : Confirms substituent positions. For example, aromatic protons in the 4-methoxybenzyl group appear as a singlet at δ 3.8 ppm (OCH₃) and multiplets between δ 6.8–7.5 ppm .
  • HRMS (ESI) : Validates molecular formula (e.g., C₂₃H₂₂ClN₇O for derivatives) .

Q. What initial biological assays are recommended for evaluating its activity?

  • Methodology :

  • Cytotoxicity Assays : Use triplicate cell cultures treated with TNF, TRAIL, or sodium azide to assess viability via MTT or resazurin reduction .
  • Kinase Inhibition : Screen against kinase panels (e.g., Src, RET) using fluorescence polarization assays. IC₅₀ values <100 nM indicate potency .

Advanced Research Questions

Q. How can derivatives be designed to enhance solubility or target affinity?

  • Methodology :

  • Hydrophilic Substituents : Introduce piperazine or morpholine groups via alkylation (e.g., 1-((tetrahydro-2H-pyran-4-yl)methyl) derivatives improve aqueous solubility) .
  • SAR Studies : Modify the 3-position with phenylethynyl or cycloalkoxy groups to optimize binding to kinases (e.g., Src IC₅₀ = 0.003 μM for compound 13an ) .

Q. What computational methods predict binding affinity or conformational stability?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate RMSF (root mean square fluctuation) and Rg (radius of gyration) plots over 50 ns to assess protein-ligand stability .
  • Machine Learning : Train models on kinase inhibition datasets to prioritize derivatives with nanomolar affinity (e.g., SARS-CoV-2 Mpro inhibitors predicted via atomistic simulations) .

Q. How can contradictions in biological activity data across studies be addressed?

  • Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 25 µg/mL CHX for apoptosis induction) .
  • Off-Target Profiling : Use kinase selectivity screens (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Q. What strategies reduce off-target kinase inhibition?

  • Methodology :

  • Selective Substituents : Replace bulky groups (e.g., triphenylmethyl) with smaller moieties (e.g., cyclopentyl) to minimize steric clashes .
  • Crystallography : Resolve co-crystal structures with kinases (e.g., RET) to guide rational design .

Q. How can in vivo pharmacokinetics and toxicity profiles be optimized?

  • Methodology :

  • Metabolic Stability : Incorporate deuterated or fluorinated groups (e.g., 3-(trifluoromethyl)benzamide in 13an ) to reduce CYP450 metabolism .
  • Toxicity Screening : Use zebrafish or murine models to assess LD₅₀ and organ-specific toxicity. For example, compound 17q showed low hepatotoxicity at 50 mg/kg .

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